L748337
Overview
Description
L-748,337 is a potent and selective antagonist of the β3-adrenergic receptor. It displays significant selectivity over β1 and β2 receptors, with inhibition constants (K_i) of 4.0 nM, 204 nM, and 390 nM for β3-, β2-, and β1-adrenoceptors, respectively . This compound is primarily used in scientific research to study disorders related to abnormalities in β3-adrenergic receptors, such as cancer, nonalcoholic fatty liver disease, and cardiovascular diseases .
Preparation Methods
The synthesis of L-748,337 involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
L-748,337 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products based on the oxidizing agent and reaction conditions .
Scientific Research Applications
L-748,337 has a wide range of scientific research applications:
Chemistry: It is used to study the structure-activity relationships of β3-adrenergic receptor antagonists.
Biology: Researchers use L-748,337 to investigate the role of β3-adrenergic receptors in various biological processes, including metabolism and cell signaling.
Medicine: The compound is studied for its potential therapeutic applications in treating diseases such as cancer, nonalcoholic fatty liver disease, and cardiovascular diseases
Industry: L-748,337 is used in the development of new drugs targeting β3-adrenergic receptors
Mechanism of Action
L-748,337 exerts its effects by selectively binding to β3-adrenergic receptors, inhibiting their activity. This binding prevents the activation of downstream signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and survival . The compound’s selectivity for β3-adrenergic receptors over β1 and β2 receptors is due to its specific molecular structure, which allows it to interact more effectively with the β3 subtype .
Comparison with Similar Compounds
L-748,337 is unique in its high selectivity for β3-adrenergic receptors. Similar compounds include:
L-748,328: Another β3-adrenergic receptor antagonist with similar selectivity and potency.
L-742,791: A β3-adrenergic receptor agonist used to study the opposite effects of receptor activation.
These compounds share structural similarities with L-748,337 but differ in their specific interactions with β3-adrenergic receptors and their resulting biological effects .
Properties
IUPAC Name |
N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIONHVPTYTSHZ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244192-94-7 | |
Record name | L 748,337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244192947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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